C8 ジヒドロセラミド

説明

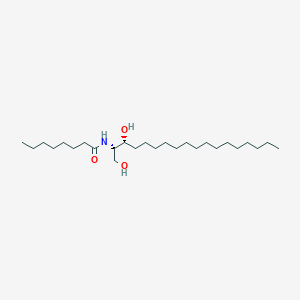

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide, also known as N-octanoyl-D-erythro-sphingosine (C18-ceramide), is a fatty acid amide found in sphingolipids, a type of lipid molecule found in the human body. Ceramides are important components of cell membranes and are involved in a variety of cellular processes, including signal transduction, cell growth, differentiation, apoptosis, and cell death. Ceramides are also involved in the regulation of inflammatory responses, and have been found to be involved in the pathogenesis of several diseases, including cancer, diabetes, and Alzheimer's disease.

科学的研究の応用

がん研究における役割

ジヒドロセラミドは、セラミドを含むものとは異なる様々な生物学的プロセスにおいて重要な役割を担っていることがわかっています。 これらのプロセスには、細胞ストレス応答とオートファジー、細胞増殖、細胞死促進または生存促進経路、低酸素状態、免疫応答などがあります . したがって、糖尿病からがんまで、様々な病態において重要な役割を果たしています .

代謝性疾患

ジヒドロセラミドの血漿濃度は代謝性疾患と関連付けられており、2型糖尿病発症の長期予測因子として示されています . これは、ジヒドロセラミドがこれらの疾患の潜在的なバイオマーカーとして使用できることを示唆しています .

細胞ストレス応答とオートファジー

ジヒドロセラミドは、細胞ストレス応答とオートファジーに関与しています . DES1活性阻害、DhCerおよびDhSphレベル上昇を引き起こし、細胞ストレス、オートファジー、早期アポトーシスを誘導する可能性があります .

細胞増殖

ジヒドロセラミドは、細胞増殖に影響を与えることがわかっています . これは、ジヒドロセラミドが組織工学や再生医療などの分野における研究の潜在的な標的となることを示しています。

細胞死促進または生存促進経路

ジヒドロセラミドは、細胞死促進または生存促進経路に影響を与える可能性があります . これは、ジヒドロセラミドが細胞生存とアポトーシスに関連する研究に使用できることを示唆しています。

低酸素状態と免疫応答

ジヒドロセラミドは、低酸素状態と免疫応答に関与しています . これは、ジヒドロセラミドが免疫系疾患および低酸素レベルに関連する状態の研究に使用できることを示唆しています。

一酸化窒素合成酵素とシクロオキシゲナーゼ2の誘導

ジヒドロセラミドの産物であるセラミドは、マクロファージにおけるリポ多糖による一酸化窒素合成酵素とシクロオキシゲナーゼ2の誘導を阻害します <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 10

作用機序

C8 Dihydroceramide, also known as n-octanoyldihydrosphingosine, N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide, or N-OCTANOYLSPHINGANINE, is a type of sphingolipid that has been gaining attention for its emerging physiological roles and functions .

Target of Action

C8 Dihydroceramide primarily targets the de novo sphingolipid synthesis pathway . This pathway is an evolutionarily conserved process that takes place in the endoplasmic reticulum (ER) and is responsible for the production of sphingolipids, a major class of membrane lipids that also function as essential signaling molecules .

Mode of Action

C8 Dihydroceramide is a metabolic intermediate in the de novo sphingolipid synthesis pathway . It is converted into ceramides (Cers) with the addition of a double bond . This conversion is catalyzed by two distinct dihydroceramide desaturases (DES1 and DES2), with DES1 accounting for ceramide synthesis in most tissues .

Biochemical Pathways

C8 Dihydroceramide and the product ceramide are substrates for the generation of more complex sphingolipids in the Golgi apparatus . These include dihydrosphingomyelin (DhSM) or dihydroglucosylceramides/dihydrogangliosides and sphingomyelin (SM) or glucosylceramides/gangliosides .

Pharmacokinetics

It is known that dihydroceramides accumulate to a far greater extent in tissues than previously thought .

Result of Action

C8 Dihydroceramide has been implicated in various biological processes distinct from those involving ceramides . These processes include cellular stress responses and autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . In addition, their plasma concentration has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset .

Action Environment

The action of C8 Dihydroceramide can be influenced by various environmental factors. For instance, the inhibition of DES1 activity elevates DhCer and DhSph levels, leading to cellular stress, autophagy, and early apoptosis

生化学分析

Biochemical Properties

C8 Dihydroceramide is a metabolic intermediate of the de novo sphingolipid synthesis pathway . It interacts with ceramide synthase (CerS), which gives rise to dihydroceramide with varying acyl chain lengths . These interactions are crucial for the production of more complex sphingolipids .

Cellular Effects

C8 Dihydroceramide has been found to play roles in cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . Its plasma concentration has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset .

Molecular Mechanism

The molecular mechanism of C8 Dihydroceramide involves the insertion of a double bond into dihydroceramide to convert it to ceramide . This process is catalyzed by two distinct dihydroceramide desaturases (DES1 and DES2) . The inhibition of DES1 activity elevates C8 Dihydroceramide levels, leading to cellular stress, autophagy, and early apoptosis .

Metabolic Pathways

C8 Dihydroceramide is involved in the de novo sphingolipid biosynthesis pathway . It’s converted into ceramides with the addition of a double bond, a process that takes place in the endoplasmic reticulum (ER) . The ceramides are then substrates for the generation of more complex sphingolipids .

Subcellular Localization

The de novo sphingolipid biosynthesis, which involves the production of C8 Dihydroceramide, takes place in the endoplasmic reticulum (ER)

特性

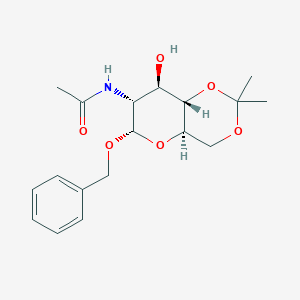

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h24-25,28-29H,3-23H2,1-2H3,(H,27,30)/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOFBZUQIUVJFS-LOSJGSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425011 | |

| Record name | C8 DIHYDROCERAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145774-33-0 | |

| Record name | C8 DIHYDROCERAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-Octanoylsphinganine interact with dihydroceramide desaturase, and what are the downstream effects of this interaction?

A1: N-Octanoylsphinganine serves as a substrate for dihydroceramide desaturase (Des2), a key enzyme responsible for converting dihydroceramides to ceramides []. This enzymatic step is crucial in the de novo synthesis of ceramides, bioactive sphingolipids involved in various cellular processes like apoptosis, inflammation, and cell signaling. Inhibiting Des2 with compounds like GT11 analogs can disrupt ceramide levels and influence these cellular functions [].

Q2: What is the role of N-Octanoylsphinganine in understanding the mechanism of dihydroceramide:sphinganine C-4-hydroxylation?

A2: Research has shown that N-Octanoylsphinganine is a suitable substrate for studying the C-4-hydroxylation activity of Des2 []. By utilizing purified Des2 and N-Octanoylsphinganine in an in vitro assay, scientists were able to determine the enzyme's kinetic parameters (Km and Vmax) and demonstrate the requirement for cytochrome b5 in the hydroxylation process []. This highlights the compound's utility in dissecting the molecular mechanisms of ceramide synthesis.

Q3: Has N-Octanoylsphinganine been investigated as a potential biomarker for any health conditions?

A5: Although not N-Octanoylsphinganine itself, a related compound, Cer 40:0; O2, has been identified as a potential serum biomarker for premature rupture of fetal membranes (PROM) in the first trimester of pregnancy []. This points towards the potential of analyzing specific sphingolipid profiles, which may include N-Octanoylsphinganine and its metabolites, as a strategy for understanding and diagnosing pregnancy-related complications.

Q4: Can dietary components like γ-tocotrienol influence cellular processes by modulating sphingolipids, including dihydroceramides like N-Octanoylsphinganine?

A6: Yes, research suggests that γ-tocotrienol (γTE), a natural form of vitamin E, can influence the cellular inflammatory response by modulating sphingolipid metabolism, including increasing intracellular dihydroceramides [, ]. γTE was shown to upregulate A20, an inhibitor of NF-κB, a key regulator of inflammation. The study suggests that this upregulation is linked to γTE's ability to enhance dihydroceramide levels, potentially impacting cellular processes regulated by this class of sphingolipids [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)

![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)

![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)